molecular formula C22H25FN2O B10774996 Para-fluoro acrylfentanyl CAS No. 2306823-27-6

Para-fluoro acrylfentanyl

Cat. No.: B10774996
CAS No.: 2306823-27-6
M. Wt: 352.4 g/mol
InChI Key: ZTLLQVADDIYHJU-UHFFFAOYSA-N
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Description

Para-fluoro Acrylfentanyl is a synthetic opioid and an analog of fentanyl. It is categorized as a potent analgesic with a chemical structure that includes a fluorine atom on the aniline ring. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and forensic research .

Preparation Methods

Para-fluoro Acrylfentanyl is synthesized using para-fluoroaniline as a starting material instead of aniline. The synthetic route involves the following steps:

Chemical Reactions Analysis

Para-fluoro Acrylfentanyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Para-fluoro Acrylfentanyl is primarily used in scientific research and forensic applications. Its high potency and rapid onset make it a valuable tool for studying opioid receptor interactions and the pharmacological effects of synthetic opioids. Research applications include:

Mechanism of Action

Para-fluoro Acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include reduced neurotransmitter release and altered pain perception .

Comparison with Similar Compounds

Para-fluoro Acrylfentanyl is similar to other fentanyl analogs, such as:

The uniqueness of para-fluoro Acrylfentanyl lies in its specific structural modifications, which confer distinct pharmacological properties and potency compared to other fentanyl analogs.

Properties

CAS No.

2306823-27-6

Molecular Formula

C22H25FN2O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide

InChI

InChI=1S/C22H25FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h2-11,21H,1,12-17H2

InChI Key

ZTLLQVADDIYHJU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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